molecular formula C9H12O6 B8198403 (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

Cat. No.: B8198403
M. Wt: 218.17 g/mol
InChI Key: BDBGJSXZKMTMGP-AGIJIWIXSA-N
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Description

The compound identified as (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves specific reaction conditions and reagents. The preparation methods can vary, but typically involve a series of chemical reactions that are carefully controlled to yield the desired compound. The exact synthetic routes and conditions are often proprietary and detailed in scientific literature or patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of specialized equipment and conditions to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.

    Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that have different properties and applications.

Scientific Research Applications

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to investigate its effects on biological systems and processes.

    Medicine: this compound can be explored for its potential therapeutic properties and applications in drug development.

    Industry: The compound may be used in industrial processes and applications, such as the production of materials or chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

IUPAC Name

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1/i7+1,8+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBGJSXZKMTMGP-AGIJIWIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H]([13C](=O)O3)O)O[13C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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